Bodipy-verapamil
Beschreibung
Bodipy-verapamil (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-verapamil) is a fluorescent derivative of verapamil, a calcium channel blocker and P-glycoprotein (P-gp/ABCB1) substrate. It was developed to study the activity of multidrug resistance (MDR) transporters in cancer cells . Unlike verapamil, which competitively inhibits P-gp-mediated drug efflux, Bodipy-verapamil serves primarily as a fluorescent probe to visualize P-gp activity. In drug-sensitive cells, it accumulates in lysosomes, while in P-gp-expressing multidrug-resistant cells, it is rapidly effluxed . Its utility lies in real-time tracking of transporter activity and lysosomal imaging .
Eigenschaften
CAS-Nummer |
137759-83-2 |
|---|---|
Molekularformel |
C9H15NO2 |
Synonyme |
Bodipy-verapamil |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Bodipy-verapamil belongs to a class of fluorescently tagged compounds used to study ABC transporters. Below, we compare its properties with key analogs:
Structural and Functional Analogues
Bodipy-Vinblastine
- Substrate Specificity : Like Bodipy-verapamil, it is a P-gp substrate but binds to a partially overlapping site with distinct nucleotide-dependent affinity shifts .
- Transport Efficiency : Reduced by mutations in ABCB1’s Q-loops (e.g., Q347A/Q990A double mutant reduces transport to 38% of wild-type activity) .
BODIPY-Taxol
- Substrate Efficiency : Poor P-gp substrate in B cells, with minimal efflux even in P-gp-expressing lymphocytes .
- Cell-Type Variability : CD4+ T cells show intermediate efflux capacity compared to CD8+ T cells, suggesting cell-specific transporter interactions .
BODIPY-Prazosin
- Transport Dependence : Efflux in CD8+ T cells involves both P-gp and MRP1, similar to Bodipy-verapamil .
- Inhibitor Sensitivity: Accumulation is unaffected by cyclosporine A (CsA), unlike Bodipy-verapamil, which shows reduced uptake with CsA, hinting at an unknown CsA-sensitive importer .
Flutax-2
- Binding Mechanism : Binds to a unique P-gp site unaffected by nucleotides or vanadate trapping, unlike Bodipy-verapamil and Bodipy-vinblastine .
- ATP Hydrolysis : Transport occurs without stimulating ATPase activity, indicating decoupling of binding and hydrolysis .
NBD-Cyclosporine A
- Mutant Sensitivity : Transport is abolished in the 15Y P-gp mutant, similar to Bodipy-paclitaxel but contrasting with Bodipy-verapamil, which retains partial activity in single Q-loop mutants .
Comparative Data Table
Key Research Findings
Differential Coupling to ATP Hydrolysis :
- Bodipy-verapamil and Bodipy-vinblastine require ATP hydrolysis for transport, while Flutax-2 is transported passively .
- The 15Y P-gp mutant’s inability to transport Bodipy-vinblastine or NBD-cyclosporine A underscores the role of aromatic residues in substrate recognition .
Structural Determinants of Transport :
- Q-loop mutations (e.g., Q347A/Q990A) impair Bodipy-verapamil transport, highlighting the Q-loop’s role in coupling drug binding to ATPase activity .
- In contrast, BODIPY-prazosin efflux relies on MRP1, indicating transporter redundancy in certain cell types .
Cell-Type and Transporter Specificity: Bodipy-verapamil efflux by ABCB4 in nonraft membranes suggests broader substrate promiscuity among ABC transporters . CD8+ T cells exhibit higher P-gp activity for Bodipy-verapamil than B cells, emphasizing microenvironmental influences on transporter function .
Pharmacological Limitations :
- Despite structural similarity to verapamil, Bodipy-verapamil lacks therapeutic efficacy as a competitive inhibitor, likely due to steric hindrance from the BODIPY moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
